molecular formula C20H15F3N4O B2736511 4-methyl-1-phenyl-6-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941972-81-2

4-methyl-1-phenyl-6-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2736511
CAS No.: 941972-81-2
M. Wt: 384.362
InChI Key: NNRKJXAIMOFMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-phenyl-6-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H15F3N4O and its molecular weight is 384.362. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Research has shown that derivatives of the pyrazolo[3,4-d]pyridazinone framework possess broad-spectrum antimicrobial activities. A study by Bhat et al. (2016) on a series of triazolyl pyrazole derivatives demonstrated moderate to good antioxidant activities alongside their antimicrobial effects. These compounds were evaluated for their potential as antibacterial and antifungal agents, with some showing promising results comparable to standard drugs like Ciprofloxacin (Bhat et al., 2016).

Phosphodiesterase 5 (PDE5) Inhibitors

The pyrazolo[3,4-d]pyridazinone scaffold has been explored for its potential in treating erectile dysfunction through the inhibition of phosphodiesterase 5 (PDE5). Giovannoni et al. (2006) synthesized a series of these derivatives, identifying compounds with low nanomolar IC50 values against PDE5, indicating high potency and selectivity. This research highlights the therapeutic potential of these compounds in managing erectile dysfunction with better selectivity and potency than existing treatments (Giovannoni et al., 2006).

Antihyperglycemic Agents

In the realm of diabetes management, specific pyrazolone derivatives have been synthesized and studied for their antihyperglycemic effects. Kees et al. (1996) detailed the synthesis and structure-activity relationship studies of a series of pyrazoles and pyrazolones, uncovering potent antihyperglycemic agents that reduce plasma glucose levels in diabetic models. This research opens avenues for new diabetes treatments focusing on renal tubular glucose reabsorption inhibition (Kees et al., 1996).

Properties

IUPAC Name

4-methyl-1-phenyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O/c1-13-17-11-24-27(16-8-3-2-4-9-16)18(17)19(28)26(25-13)12-14-6-5-7-15(10-14)20(21,22)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRKJXAIMOFMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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